(E)-(4-cinnamylpiperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone (E)-(4-cinnamylpiperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1219915-21-5
VCID: VC4387569
InChI: InChI=1S/C24H24FN3O/c25-22-10-8-20(9-11-22)21-17-23(26-18-21)24(29)28-15-13-27(14-16-28)12-4-7-19-5-2-1-3-6-19/h1-11,17-18,26H,12-16H2/b7-4+
SMILES: C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F
Molecular Formula: C24H24FN3O
Molecular Weight: 389.474

(E)-(4-cinnamylpiperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone

CAS No.: 1219915-21-5

Cat. No.: VC4387569

Molecular Formula: C24H24FN3O

Molecular Weight: 389.474

* For research use only. Not for human or veterinary use.

(E)-(4-cinnamylpiperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone - 1219915-21-5

Specification

CAS No. 1219915-21-5
Molecular Formula C24H24FN3O
Molecular Weight 389.474
IUPAC Name [4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone
Standard InChI InChI=1S/C24H24FN3O/c25-22-10-8-20(9-11-22)21-17-23(26-18-21)24(29)28-15-13-27(14-16-28)12-4-7-19-5-2-1-3-6-19/h1-11,17-18,26H,12-16H2/b7-4+
Standard InChI Key HCIHIILZJWHROF-QPJJXVBHSA-N
SMILES C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, [4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone, delineates its three primary components:

  • Piperazine ring: A six-membered diamine heterocycle substituted at the 4-position with a cinnamyl group (CH2CH=CHC6H5\text{CH}_2\text{CH}=\text{CHC}_6\text{H}_5).

  • Pyrrole unit: A five-membered aromatic ring with one nitrogen atom, substituted at the 4-position with a 4-fluorophenyl group.

  • Methanone bridge: A ketone group (C=O\text{C}=O) connecting the piperazine and pyrrole moieties.

The E-configuration of the cinnamyl double bond ensures spatial separation between the phenyl and piperazine groups, potentially influencing receptor binding.

Table 1: Key Chemical Properties

PropertyValue/Descriptor
CAS No.1219915-21-5
Molecular FormulaC24H24FN3O\text{C}_{24}\text{H}_{24}\text{FN}_3\text{O}
Molecular Weight389.474 g/mol
IUPAC Name[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone
SMILESC1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F
InChIKeyHCIHIILZJWHROF-QPJJXVBHSA-N

Synthesis and Manufacturing

Analytical Characterization

Post-synthetic analysis typically involves:

  • NMR spectroscopy: Confirmatory 1H^1\text{H}- and 13C^{13}\text{C}-NMR to verify substituent positions and stereochemistry.

  • Mass spectrometry: High-resolution MS to validate molecular weight and fragmentation patterns.

  • HPLC: Purity assessment (>95% for research-grade material).

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

Experimental solubility data remain unpublished, but predictions based on structural analogs suggest:

  • Lipophilicity: High logP (~4.2) due to aromatic and aliphatic hydrocarbon content, favoring membrane permeability.

  • Aqueous solubility: Limited (<1 mg/mL in water), necessitating formulation with co-solvents (e.g., DMSO) for in vitro studies .

Metabolic Considerations

The fluorophenyl group may resist oxidative metabolism, while the piperazine and pyrrole rings are susceptible to CYP450-mediated N-dealkylation or hydroxylation. In silico models predict moderate hepatic clearance and potential drug-drug interactions via CYP3A4 inhibition .

CompoundTargetIC50_{50} (nM)Source
4-FluoroethcathinoneDopamine Transporter120
3,4-DichloroethcathinoneSerotonin Receptor 5-HT2A_{2A}450

Future Research Directions

  • Target identification: High-throughput screening against CNS receptor panels.

  • Structure-activity relationship (SAR): Modifying the cinnamyl or fluorophenyl groups to optimize potency and selectivity.

  • Preclinical development: Pharmacokinetic studies in rodent models to assess bioavailability and brain penetration.

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